5-bromo-6-methoxypyridine-3-sulfonyl chloride
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Overview
Description
5-Bromo-6-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO3S and a molecular weight of 286.53 g/mol . It is a pyridine derivative that features a bromine atom at the 5-position, a methoxy group at the 6-position, and a sulfonyl chloride group at the 3-position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methoxypyridine-3-sulfonyl chloride typically involves the sulfonylation of 5-bromo-6-methoxypyridine. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: These reactions typically require specific catalysts and conditions, such as palladium-catalyzed hydrogenation for reduction.
Major Products Formed
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
5-Bromo-6-methoxypyridine-3-sulfonyl chloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of enzyme inhibitors and other bioactive compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-6-methoxypyridine-3-sulfonyl chloride is primarily related to its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. These reactions are crucial in the modification of biological molecules and the synthesis of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
- 6-Methoxypyridine-3-sulfonyl chloride
Uniqueness
5-Bromo-6-methoxypyridine-3-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
CAS No. |
1261858-64-3 |
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Molecular Formula |
C6H5BrClNO3S |
Molecular Weight |
286.5 |
Purity |
95 |
Origin of Product |
United States |
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